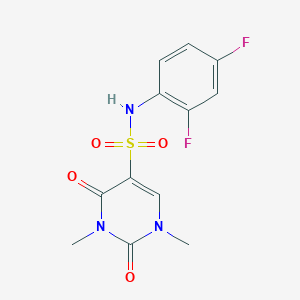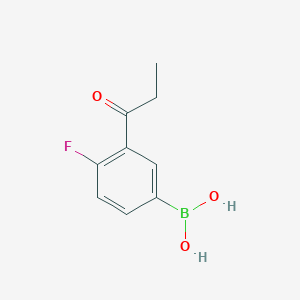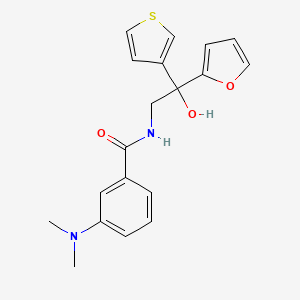![molecular formula C23H22Cl2N2O3 B2515865 1-(3,4-二氯苯基)-2-(2-(二甲氨基)乙基)-6,7-二甲基-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮 CAS No. 631889-24-2](/img/structure/B2515865.png)
1-(3,4-二氯苯基)-2-(2-(二甲氨基)乙基)-6,7-二甲基-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex molecule that may be related to the family of compounds described in the provided papers. While the exact compound is not directly mentioned, the papers discuss related structures and their properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The first paper describes the synthesis of a series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are structurally related to the compound of interest. These polymers are synthesized using palladium-catalyzed aryl-aryl coupling reactions, specifically Suzuki coupling, which involves the reaction of diboronic acid with bromophenylpyrrolopyrrole and dibromohexylbenzene in varying molar ratios. This method could potentially be adapted for the synthesis of the compound , considering the similarities in the core pyrrole structure .
Molecular Structure Analysis
The molecular structure of the compound likely features a chromeno[2,3-c]pyrrole core, which is a bicyclic system consisting of a pyrrole ring fused to a chromene moiety. This core is substituted with various groups, including dimethylaminoethyl and dichlorophenyl groups. The presence of these substituents can significantly affect the electronic properties of the molecule, as seen in the DPP units discussed in the first paper, where the phenyl groups play a crucial role in the photophysical properties of the polymers .
Chemical Reactions Analysis
Although the exact chemical reactions of the compound are not detailed in the provided papers, the synthesis paper suggests that the compound may undergo similar reactions to those of the DPP-containing polymers. These reactions could include further functionalization through coupling reactions or substitutions at available reactive sites on the molecule. The presence of the dimethylamino group suggests potential reactivity with electrophiles or participation in the formation of salts with acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related structures in the papers. The DPP-containing polymers exhibit strong photoluminescence and good photochemical stability, which suggests that the compound may also display photoluminescent properties. The solubility and processability of these polymers into thin films for electronic applications indicate that the compound might also be soluble in common organic solvents and could be processed similarly for potential use in electronic devices .
The second paper discusses compounds with a quinazoline dione structure and their hypotensive activities. While the core structure differs from the compound of interest, the presence of a dimethylaminoethyl substituent in some of the studied compounds suggests that the compound may also exhibit biological activity, potentially affecting blood vessels or displaying hypotensive effects. The paper indicates that the substitution pattern on the molecule can significantly influence its potency and activity .
科学研究应用
化学合成和性质
- 合成技术和化学性质: 此化合物通过多种方法合成,包括 o-羟基苯甲酰丙酮酸甲酯与 N,N-二甲基乙二胺及芳香醛的反应。该过程提供高产率衍生物,可以在特定条件下轻松转化,表明具有多种化学应用的潜力 (Vydzhak & Panchishyn, 2010).
分子化学中的应用
超分子组装体的形成: 该化合物与氮杂供体分子结合时表现出形成超分子组装体的潜力。这表明在晶体工程和材料科学领域有应用,其中对分子组装体的控制至关重要 (Arora & Pedireddi, 2003).
光致发光性质: 对相关的吡咯并[3,4-c]吡咯衍生物的研究表明具有潜在的光致发光性质。这些特性可用于开发电子应用的材料,特别是在发光器件领域 (Beyerlein & Tieke, 2000).
潜在生物医学应用
细胞毒活性: 该化合物的衍生物已显示出对多种癌细胞系的细胞毒活性,表明在开发抗癌疗法中具有潜在的应用 (Deady et al., 2003).
抗菌特性: 衍生物的合成已针对抗菌功效进行了探索,表明其在开发新型抗菌剂中具有潜在用途 (Sheikh, Ingle, & Juneja, 2009).
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3/c1-12-9-15-18(10-13(12)2)30-22-19(21(15)28)20(14-5-6-16(24)17(25)11-14)27(23(22)29)8-7-26(3)4/h5-6,9-11,20H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQHNLNSGNQYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2515782.png)
![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)




![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2515791.png)


![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)
![2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol](/img/structure/B2515798.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)
![5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2515803.png)
